Methyl 1-(iodomethyl)cycloheptanecarboxylate
Description
Methyl 1-(iodomethyl)cycloheptanecarboxylate is a cycloheptane-based ester derivative featuring an iodomethyl substituent and a methoxycarbonyl group. Its structure combines a seven-membered cycloheptane ring with functional groups that confer unique reactivity and physicochemical properties. This compound is of interest in medicinal chemistry and organic synthesis, particularly in constructing complex bicyclic or polycyclic frameworks .
Properties
Molecular Formula |
C10H17IO2 |
|---|---|
Molecular Weight |
296.14 g/mol |
IUPAC Name |
methyl 1-(iodomethyl)cycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H17IO2/c1-13-9(12)10(8-11)6-4-2-3-5-7-10/h2-8H2,1H3 |
InChI Key |
ZRPQBYFOQNNKJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCCC1)CI |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 1-(iodomethyl)cycloheptanecarboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It can be used as a reagent in biochemical assays to study enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 1-(iodomethyl)cycloheptanecarboxylate exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloheptane vs. Cyclohexane Analogs
Methyl cyclohexanecarboxylate (C₆H₁₁CO₂CH₃), a cyclohexane analog, shares the ester functional group but lacks the iodomethyl substituent and the seven-membered ring. Key differences include:
- Molecular weight : Methyl cyclohexanecarboxylate (142.20 g/mol) is lighter than Methyl 1-(iodomethyl)cycloheptanecarboxylate (estimated >250 g/mol due to iodine’s atomic mass) .
- Boiling point : The cyclohexane derivative boils at 183°C, while the cycloheptane analog likely has a higher boiling point due to increased molecular weight and ring strain .
Halogen-Substituted Analogs
2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide (C₁₃H₁₄NOBr) and related brominated compounds highlight the impact of halogen choice:
- Leaving group ability : Iodine in this compound facilitates faster nucleophilic substitutions compared to bromine, as seen in the synthesis of carboxamides via alkylation .
- Electronic effects: The electron-withdrawing iodine atom polarizes the C–I bond, enhancing electrophilicity at the adjacent carbon, a property less pronounced in bromo analogs .
Amino-Substituted Cycloheptane Derivatives
Methyl 1-aminocycloheptanecarboxylate hydrochloride (C₉H₁₅NO₂·HCl) differs in its amino substituent:
- Solubility: The amino group enables hydrogen bonding, increasing water solubility, whereas the iodomethyl group enhances lipophilicity .
- Synthetic utility: The amino derivative participates in amide coupling (e.g., forming pyrazole-carboxamides), while the iodomethyl variant is more suited for cross-coupling or alkylation reactions .
Bicyclic and Heterocyclic Analogues
Compounds like [1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol (CAS: 2170372-21-9) and Methyl 1-(2-thienyl)cycloheptanecarboxylate illustrate structural diversity:
- Ring strain vs. stability : Bicyclic systems (e.g., oxabicyclo[2.1.1]hexane) exhibit higher strain, favoring ring-opening reactions, whereas the cycloheptane ring offers moderate stability for functionalization .
- Electronic effects : The thienyl group in Methyl 1-(2-thienyl)cycloheptanecarboxylate introduces aromaticity and conjugation, contrasting with the electron-deficient iodomethyl group’s inductive effects .
Key Research Findings
- Synthetic versatility : this compound’s iodine substituent enables efficient coupling in palladium-catalyzed reactions, a trait less feasible with chloro or bromo analogs due to slower kinetics .
- Thermal stability : Cycloheptane derivatives exhibit moderate thermal stability compared to strained bicyclic systems, which decompose readily under heating .
- Solubility trends: Lipophilicity increases with iodomethyl substitution, making the compound more membrane-permeable than polar amino or hydroxylated analogs .
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